2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide
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Overview
Description
2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with appropriate reagents to introduce the nitro and chromene functionalities. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone derivative.
Scientific Research Applications
2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-methoxyphenyl)benzamide: Shares structural similarities but lacks the nitro and chromene functionalities.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with different functional groups.
Uniqueness
2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide is unique due to its combination of imino, methoxyphenyl, nitro, and chromene groups
Properties
Molecular Formula |
C17H13N3O5 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-imino-N-(2-methoxyphenyl)-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C17H13N3O5/c1-24-15-5-3-2-4-13(15)19-17(21)12-9-10-8-11(20(22)23)6-7-14(10)25-16(12)18/h2-9,18H,1H3,(H,19,21) |
InChI Key |
YQDHHGXYHBSKBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N |
Origin of Product |
United States |
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